
1-Methyl-4-(4-methylphenyl)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(4-methylphenyl)pyridin-1-ium is a quaternary ammonium compound with a pyridinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-4-(4-methylphenyl)pyridin-1-ium can be synthesized through several methods. One common approach involves the alkylation of 4-(4-methylphenyl)pyridine with methyl iodide. The reaction typically occurs in an aprotic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:
4-(4-methylphenyl)pyridine+methyl iodide→this compound iodide
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(4-methylphenyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(4-methylphenyl)pyridin-1-ium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(4-methylphenyl)pyridin-1-ium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenylpyridin-1-ium: Similar structure but lacks the additional methyl group on the phenyl ring.
4-(4-Methylphenyl)pyridine: Precursor to the compound, lacks the quaternary ammonium group.
Uniqueness
1-Methyl-4-(4-methylphenyl)pyridin-1-ium is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its quaternary ammonium structure makes it more soluble in water compared to its non-quaternary counterparts, enhancing its applicability in various fields.
Eigenschaften
CAS-Nummer |
106777-08-6 |
|---|---|
Molekularformel |
C13H14N+ |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
1-methyl-4-(4-methylphenyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-11-3-5-12(6-4-11)13-7-9-14(2)10-8-13/h3-10H,1-2H3/q+1 |
InChI-Schlüssel |
VRWIYWZRZYMXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
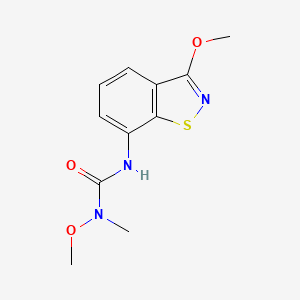
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)

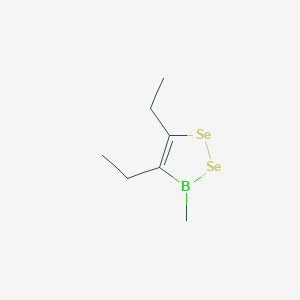
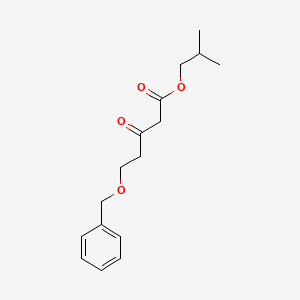
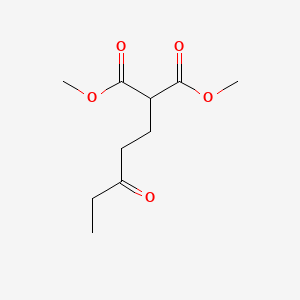
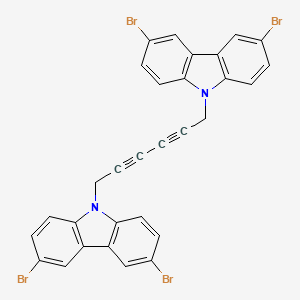

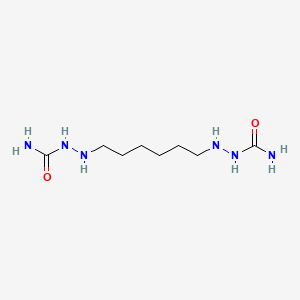
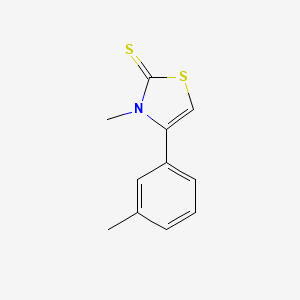
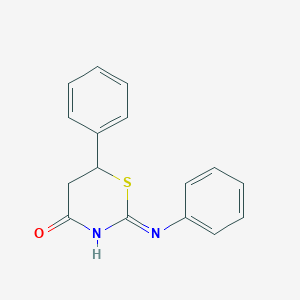
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

